molecular formula C11H20BrNO4 B13319530 6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid

6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid

Katalognummer: B13319530
Molekulargewicht: 310.18 g/mol
InChI-Schlüssel: XDCIBFZPQRLWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is a compound that features a bromine atom attached to a hexanoic acid backbone, with an amino group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group which prevents unwanted reactions at the amino site.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent it from participating in unwanted side reactions.

A common method involves the reaction of 6-bromohexanoic acid with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.

Major Products

    Substitution: Products depend on the nucleophile used, such as aminohexanoic acid derivatives.

    Deprotection: The primary product is the free aminohexanoic acid.

    Coupling: Peptides and other amide-containing compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromohexanoic acid: Lacks the Boc-protected amino group.

    6-((tert-butoxycarbonyl)amino)hexanoic acid: Similar structure but without the bromine atom.

    N-(tert-Butoxycarbonyl)-6-aminohexanoic acid: Another Boc-protected amino acid derivative.

Uniqueness

6-Bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to the presence of both a bromine atom and a Boc-protected amino group. This combination allows for selective reactions at the bromine site while protecting the amino group, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H20BrNO4

Molekulargewicht

310.18 g/mol

IUPAC-Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI-Schlüssel

XDCIBFZPQRLWDU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.